3-Amino-7-chloro-1-hydroxy-3,4-dihydroquinolin-2-one;hydrochloride
Description
3-Amino-7-chloro-1-hydroxy-3,4-dihydroquinolin-2-one;hydrochloride is a chemical compound with the molecular formula C9H9ClN2O2·HCl It is a derivative of quinoline, a heterocyclic aromatic organic compound
Properties
IUPAC Name |
3-amino-7-chloro-1-hydroxy-3,4-dihydroquinolin-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O2.ClH/c10-6-2-1-5-3-7(11)9(13)12(14)8(5)4-6;/h1-2,4,7,14H,3,11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIEJYIDLLKMZPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C2=C1C=CC(=C2)Cl)O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-7-chloro-1-hydroxy-3,4-dihydroquinolin-2-one;hydrochloride typically involves the reaction of 7-chloro-3,4-dihydroquinolin-2-one with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Amino-7-chloro-1-hydroxy-3,4-dihydroquinolin-2-one;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atom can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a quinolinone derivative, while substitution reactions can produce a variety of substituted quinoline compounds .
Scientific Research Applications
Antimicrobial Applications
Research has demonstrated that derivatives of 3-amino-7-chloro-1-hydroxy-3,4-dihydroquinolin-2-one exhibit potent antimicrobial properties. These compounds have been tested against various bacterial strains, with notable effectiveness against Mycobacterium tuberculosis and Pseudomonas aeruginosa.
Case Study: Antimicrobial Activity
In a study published in RSC Advances, several synthesized derivatives were screened for their antimicrobial activity. Compounds with structural similarities to 3-amino-7-chloro-1-hydroxy-3,4-dihydroquinolin-2-one showed significant inhibition against tested microorganisms, with minimum inhibitory concentrations (MIC) as low as 6.25 µg/ml against Mycobacterium smegmatis .
Anticancer Research
The compound has also been investigated for its anticancer potential. Various studies have indicated that it can induce apoptosis in cancer cells and inhibit tumor growth.
Case Study: Anticancer Activity
In a study assessing the antiproliferative effects of quinoline derivatives, compounds similar to 3-amino-7-chloro-1-hydroxy-3,4-dihydroquinolin-2-one were tested on human cancer cell lines such as HCT-116 and MCF-7. The results indicated that several derivatives exhibited IC50 values ranging from 1.9 to 7.52 μg/mL, suggesting strong anticancer activity .
Enzyme Inhibition Studies
The compound has been explored for its role as an inhibitor of various enzymes, particularly in the context of drug development for diseases like cancer and tuberculosis.
Case Study: Enzyme Inhibition
A patent application highlighted the use of bicyclic and tricyclic compounds related to 3-amino-7-chloro-1-hydroxy-3,4-dihydroquinolin-2-one as inhibitors of certain enzyme classes (e.g., Kat II inhibitors). These compounds were shown to modulate enzymatic activity effectively, providing a potential pathway for therapeutic intervention .
Mechanism of Action
The mechanism of action of 3-Amino-7-chloro-1-hydroxy-3,4-dihydroquinolin-2-one;hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-Amino-3,4-dihydroquinolin-2-one: Similar structure but lacks the chlorine and hydroxyl groups.
7-Chloro-3,4-dihydroquinolin-2-one: Similar structure but lacks the amino and hydroxyl groups.
1-Hydroxy-3,4-dihydroquinolin-2-one: Similar structure but lacks the amino and chlorine groups.
Uniqueness
3-Amino-7-chloro-1-hydroxy-3,4-dihydroquinolin-2-one;hydrochloride is unique due to the presence of both the amino and hydroxyl groups, as well as the chlorine atom. These functional groups contribute to its distinct chemical reactivity and potential biological activities .
Biological Activity
3-Amino-7-chloro-1-hydroxy-3,4-dihydroquinolin-2-one hydrochloride is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
- Chemical Formula : C9H9ClN2O
- Molecular Weight : 196.63 g/mol
- Boiling Point : 383.5 °C
- Flash Point : 185.8 °C
The compound exhibits a range of biological activities primarily through its interaction with various enzymes and receptors:
-
Acetylcholinesterase Inhibition :
- The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation in the nervous system. In studies, it demonstrated significant inhibition with an IC50 value indicating potent activity against human recombinant AChE (hrAChE) .
- Monoamine Oxidase Inhibition :
- Cytotoxicity and Antiproliferative Effects :
Biological Activity Data
| Biological Activity | Measurement | Reference |
|---|---|---|
| AChE Inhibition | IC50 = 0.29 µM | |
| MAO-A Inhibition | IC50 = 183 µM | |
| Cytotoxicity | Varies by cell line |
Case Study 1: Alzheimer's Disease
In a study focusing on Alzheimer's disease, derivatives of quinolinones including 3-amino-7-chloro-1-hydroxy-3,4-dihydroquinolin-2-one were synthesized and tested for their ability to inhibit AChE and butyrylcholinesterase (BuChE). The compound showed promising results, indicating potential use in treating cholinergic deficits associated with Alzheimer's .
Case Study 2: Cancer Research
Research into the antiproliferative effects of this compound revealed that it could inhibit the growth of glioma cells in vitro. The mechanism was linked to apoptosis induction and cell cycle arrest, suggesting its potential as a therapeutic agent in oncology .
Q & A
How can researchers optimize the synthesis of 3,4-dihydroquinolin-2(1H)-one derivatives for improved yield and purity?
Basic Research Focus : Synthesis protocols and reaction conditions.
Methodological Answer :
Synthesis optimization often involves modifying reaction steps such as nucleophilic displacement and reductive coupling. For example, in the preparation of related 3,4-dihydroquinolin-2(1H)-one derivatives, NaH in DMF was used to deprotonate intermediates, followed by alkylation with chloroiodopropane. Catalytic KI in aqueous acetonitrile at 60°C improved nucleophilic substitution efficiency . Post-reduction coupling with thiophene-based reagents can enhance structural diversity. Yield optimization may require adjusting solvent polarity, temperature, and stoichiometric ratios of amine nucleophiles. Purity can be monitored via HPLC with UV detection (λ = 254 nm) and confirmed by mass spectrometry.
What analytical techniques are critical for characterizing the hydrochloride salt form of this compound?
Basic Research Focus : Structural and salt-form verification.
Methodological Answer :
Key techniques include:
- X-ray crystallography : Resolves protonation states and confirms the hydrochloride salt’s crystal lattice, as demonstrated in analogous dihydroquinoline structures .
- 1H/13C NMR : Identifies aromatic protons (e.g., 7-chloro substituent) and distinguishes amine proton environments. DMSO-d6 is preferred for solubility and minimizing exchange broadening.
- Thermogravimetric analysis (TGA) : Validates salt stability by detecting decomposition temperatures and hydration states.
- Ion chromatography : Quantifies chloride counterion content (expected ~14.5% w/w for a 1:1 HCl salt).
How do researchers resolve contradictions in biological activity data for dihydroquinoline derivatives?
Advanced Research Focus : Data validation and mechanistic studies.
Methodological Answer :
Contradictions often arise from assay variability or off-target effects. Strategies include:
- Dose-response profiling : Establish EC50/IC50 curves across multiple cell lines (e.g., HEK293 vs. HepG2) to assess cell-type specificity.
- Off-target screening : Use kinase or GPCR panels to rule out nonspecific binding.
- Metabolic stability assays : Evaluate hepatic microsomal degradation to differentiate intrinsic activity from pharmacokinetic artifacts.
For example, discrepancies in receptor affinity for related compounds were resolved by correlating in vitro binding (radioligand assays) with in vivo pharmacokinetic/pharmacodynamic (PK/PD) models .
What safety protocols are essential for handling this compound in laboratory settings?
Basic Research Focus : Hazard mitigation.
Methodological Answer :
- Personal protective equipment (PPE) : Nitrile gloves (tested for HCl permeability), flame-retardant lab coats, and safety goggles.
- Ventilation : Use fume hoods for weighing and synthesis steps to prevent inhalation of hydrochloride aerosols .
- Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Avoid aqueous rinses to prevent drain contamination .
- Storage : Desiccate at 2–8°C under nitrogen to prevent hygroscopic degradation .
How can computational modeling guide the design of derivatives with enhanced target selectivity?
Advanced Research Focus : Structure-activity relationship (SAR) optimization.
Methodological Answer :
- Molecular docking : Use Schrödinger Suite or AutoDock Vina to predict binding poses at target sites (e.g., kinase ATP pockets). Prioritize derivatives with hydrogen bonding to conserved residues (e.g., backbone carbonyls).
- QM/MM simulations : Assess protonation states of the 3-amino group under physiological pH, which influences solubility and receptor interactions.
- ADMET prediction : SwissADME or ADMETlab2.0 can forecast blood-brain barrier permeability and CYP450 inhibition risks. For instance, adding hydrophilic substituents to the 1-hydroxy group reduced logP values in related analogs, improving aqueous solubility .
What strategies are used to investigate the compound’s stability under physiological conditions?
Advanced Research Focus : Preclinical formulation development.
Methodological Answer :
- pH stability studies : Incubate the compound in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C. Monitor degradation via LC-MS over 24 hours.
- Light sensitivity : Expose solid and solution forms to UV-Vis light (300–800 nm) and quantify photodegradation products.
- Forced degradation : Use oxidative (H2O2), thermal (40–60°C), and hydrolytic (aqueous/organic solvents) stress conditions. Structural integrity is assessed by comparing pre- and post-stress NMR spectra .
How can researchers validate the compound’s role in modulating enzyme activity?
Advanced Research Focus : Mechanistic enzymology.
Methodological Answer :
- Enzyme inhibition assays : Use kinetic assays (e.g., spectrophotometric NADH depletion for dehydrogenases) to determine inhibition constants (Ki).
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) between the compound and target enzymes.
- Site-directed mutagenesis : Engineer enzyme active-site residues (e.g., Ser→Ala) to confirm critical interactions. For example, a 3-amino group in similar compounds was shown to hydrogen-bond with catalytic serines in serine hydrolases .
What are the challenges in scaling up synthesis from milligram to gram quantities?
Advanced Research Focus : Process chemistry.
Methodological Answer :
- Purification bottlenecks : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for large-scale purity.
- Solvent selection : Transition from DMF (high boiling point, hard to remove) to acetonitrile or THF for easier solvent recovery.
- Reaction monitoring : Implement inline FTIR or PAT (Process Analytical Technology) to track intermediates in real-time. Pilot studies for related dihydroquinolines achieved 85% yield at 100-g scale by optimizing stoichiometry and reaction time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
